molecular formula C11H11N3O B1470805 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-amine CAS No. 1412956-46-7

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-amine

Cat. No. B1470805
M. Wt: 201.22 g/mol
InChI Key: IMLUFDVVEPCKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-amine” is a chemical compound with potential applications in various fields of research and industry. It’s a pyrimidinamine derivative, which are considered promising agricultural compounds due to their outstanding activity .


Synthesis Analysis

Pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The synthesis of such compounds is not well developed, but catalytic protodeboronation of alkyl boronic esters has been reported .


Molecular Structure Analysis

The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2. The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . Protodeboronation of alkyl boronic esters has been reported, which is a valuable transformation .


Physical And Chemical Properties Analysis

The molecular formula of “2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-amine” is C11H11N3O, and its molecular weight is 201.22 g/mol.

Future Directions

Pyrimidinamine derivatives are a hot topic in the pesticide field because of their excellent biological activity . With the increasing evolution of pesticide resistance, new compounds like “2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-amine” are being explored .

properties

IUPAC Name

2-cyclopropyl-6-(furan-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUFDVVEPCKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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